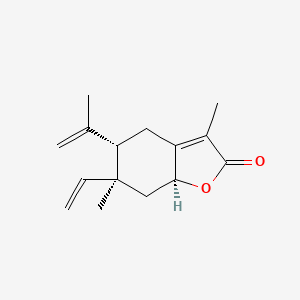
TDP-43 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TDP-43 degrader-1 is a compound designed to target and degrade TAR DNA-binding protein 43 (TDP-43) aggregates and oligomers. TDP-43 is a protein associated with several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The accumulation of TDP-43 aggregates in neurons is a hallmark of these diseases, leading to neuronal cell death and dysfunction .
Méthodes De Préparation
The synthesis of TDP-43 degrader-1 involves the creation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to bind to TDP-43 aggregates and an E3 ligase, facilitating the ubiquitination and subsequent proteolytic degradation of the aggregates . The synthetic route typically involves the following steps:
Synthesis of the ligand for TDP-43: This involves the creation of a molecule that can specifically bind to TDP-43 aggregates.
Synthesis of the ligand for E3 ligase: This involves the creation of a molecule that can bind to the E3 ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule.
Analyse Des Réactions Chimiques
TDP-43 degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of TDP-43 aggregates, marking them for degradation by the proteasome.
Proteolytic degradation: Following ubiquitination, the TDP-43 aggregates are degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Ubiquitin: A small protein that is attached to the target protein to mark it for degradation.
The major products formed from these reactions are the degraded fragments of TDP-43 aggregates .
Applications De Recherche Scientifique
TDP-43 degrader-1 has several scientific research applications, including:
Neurodegenerative disease research: The compound is used to study the degradation of TDP-43 aggregates in models of ALS and FTLD.
Drug development: This compound serves as a potential therapeutic agent for the treatment of neurodegenerative diseases associated with TDP-43 aggregation.
Cell biology: The compound is used to study the mechanisms of protein degradation and the role of TDP-43 in cellular processes.
Mécanisme D'action
TDP-43 degrader-1 exerts its effects by binding to TDP-43 aggregates and an E3 ligase. This binding facilitates the ubiquitination of the TDP-43 aggregates, marking them for degradation by the proteasome . The molecular targets involved in this process include TDP-43 and the E3 ligase . The pathway involves the following steps:
Binding: this compound binds to TDP-43 aggregates and the E3 ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the TDP-43 aggregates.
Degradation: The ubiquitinated TDP-43 aggregates are recognized and degraded by the proteasome.
Comparaison Avec Des Composés Similaires
TDP-43 degrader-1 is unique in its dual-targeting capacity against both TDP-43 aggregates and oligomers. Similar compounds include other PROTACs designed to target different proteins involved in neurodegenerative diseases . Some of these similar compounds are:
PROTAC 2: Another PROTAC designed to target TDP-43 aggregates with different linker lengths.
4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid (bis-ANS): A compound that modulates the liquid-liquid phase separation of TDP-43.
Congo Red: A compound similar to bis-ANS that also modulates TDP-43 aggregation.
This compound stands out due to its specific design to target and degrade TDP-43 aggregates, making it a promising candidate for therapeutic development in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C28H29N3O3 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |
Clé InChI |
RKKQXGNMFVKLDL-MDZDMXLPSA-N |
SMILES isomérique |
CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
SMILES canonique |
CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


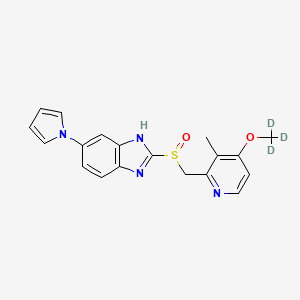
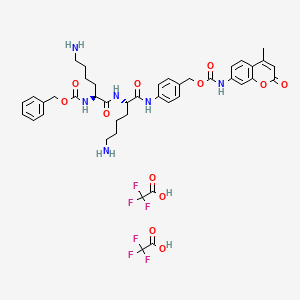

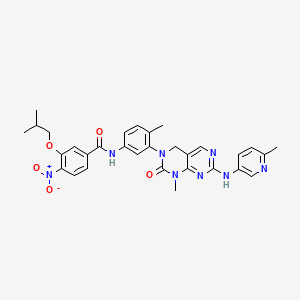

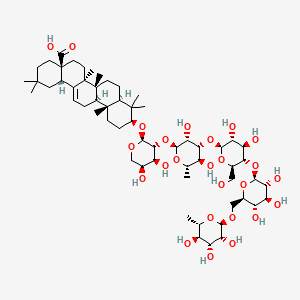
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

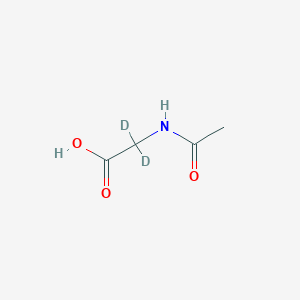
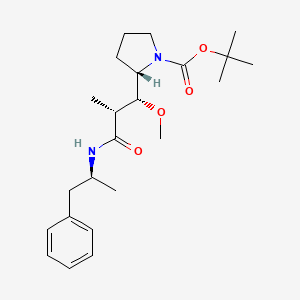
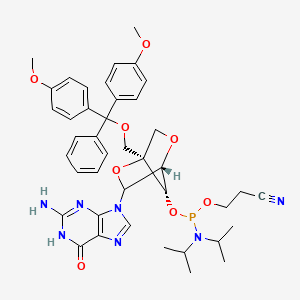
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)

